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Introduction: Unveiling the Structural Nuances of 2-
Phenylindoline
2-Phenylindoline, with the chemical formula C₁₄H₁₃N and a molecular weight of 195.26 g/mol ,

is a heterocyclic organic compound of significant interest in medicinal chemistry and materials

science.[1] As a derivative of indoline, it features a phenyl group at the 2-position of the

saturated five-membered nitrogen-containing ring fused to a benzene ring. This substitution

imparts specific steric and electronic characteristics that govern its reactivity and potential

applications, including in the development of diuretic and analeptic agents.[1] The precise

elucidation and confirmation of its molecular structure are paramount for its application in drug

development and materials research, necessitating a thorough spectroscopic analysis.

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-phenylindoline. The

subsequent sections will delve into the experimental methodologies for acquiring this data and

offer a detailed interpretation of the spectral features, providing a foundational understanding

for researchers and scientists in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Framework
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,

providing detailed information about the chemical environment of individual protons (¹H NMR)
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and carbon atoms (¹³C NMR).

Experimental Protocol: NMR Data Acquisition
1. Sample Preparation:

Dissolve approximately 5-10 mg of 2-phenylindoline in 0.5-0.7 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. Instrumentation and Parameters:

Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or

higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good

signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation

delay of 1-2 seconds, and a pulse width of 90 degrees.

For ¹³C NMR, employ proton decoupling to simplify the spectrum. A larger number of scans

is generally required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the

frequency-domain NMR spectrum.

Phase and baseline correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

Diagram of the NMR Experimental Workflow:
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Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectral Data of 2-Phenylindoline
Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not available in

search results

Interpretation:

A detailed interpretation is not possible without the actual spectral data. However, a predicted

¹H NMR spectrum of 2-phenylindoline would exhibit distinct signals corresponding to the

protons of the phenyl group and the indoline scaffold. The aromatic protons would appear in

the downfield region (typically 6.5-7.5 ppm). The protons on the saturated portion of the

indoline ring, specifically at the C2 and C3 positions, would resonate in the upfield region. The
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proton at the C2 position, being a methine proton adjacent to both the nitrogen atom and the

phenyl group, would likely appear as a multiplet. The protons at the C3 position, being

methylene protons, would also likely appear as multiplets due to coupling with the C2 proton.

The N-H proton of the indoline ring would typically appear as a broad singlet, and its chemical

shift can be variable depending on the solvent and concentration.

¹³C NMR Spectral Data of 2-Phenylindoline
Chemical Shift (ppm) Assignment

Data not available in search results

Interpretation:

Without the experimental data, a precise interpretation is not feasible. A predicted ¹³C NMR

spectrum would show signals for all 14 carbon atoms in the 2-phenylindoline molecule. The

aromatic carbons would resonate in the downfield region (typically 110-150 ppm). The aliphatic

carbons of the indoline ring (C2 and C3) would appear in the upfield region. The carbon at the

C2 position, being attached to the nitrogen and the phenyl group, would be expected to have a

chemical shift further downfield compared to the C3 carbon.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
1. Sample Preparation:

For a solid sample like 2-phenylindoline, the KBr (potassium bromide) pellet method is

commonly used.

A small amount of the sample is ground with dry KBr powder and pressed into a thin,

transparent pellet.
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Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is

placed directly on the ATR crystal.

2. Instrumentation and Data Acquisition:

A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

A background spectrum of the empty sample compartment (or the KBr pellet without the

sample) is recorded first.

The sample is then placed in the beam path, and the sample spectrum is recorded. The

instrument software automatically subtracts the background spectrum.

Diagram of the IR Experimental Workflow:
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Caption: Workflow for IR Spectroscopic Analysis.
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IR Spectral Data of 2-Phenylindoline
Wavenumber (cm⁻¹) Intensity Assignment

Data not available in search

results

Interpretation:

While specific data is unavailable, the IR spectrum of 2-phenylindoline is expected to show

characteristic absorption bands. A prominent band for the N-H stretching vibration of the

secondary amine in the indoline ring would be expected in the region of 3300-3500 cm⁻¹.

Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H

stretching vibrations would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of

the aromatic rings would be visible in the 1450-1600 cm⁻¹ region. C-N stretching vibrations

would likely appear in the 1250-1350 cm⁻¹ range. The presence of these characteristic bands

would be consistent with the structure of 2-phenylindoline.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight of a compound and can provide information about its

structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data
Acquisition
1. Sample Introduction and Ionization:

A dilute solution of 2-phenylindoline is introduced into the mass spectrometer.

Common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI).

ESI is a soft ionization technique that typically yields the molecular ion peak, while EI is a

hard ionization technique that causes fragmentation.

2. Mass Analysis and Detection:
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The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

The separated ions are then detected, and a mass spectrum is generated, which is a plot of

ion intensity versus m/z.

Diagram of the Mass Spectrometry Experimental Workflow:
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Caption: Workflow for Mass Spectrometric Analysis.

Mass Spectral Data of 2-Phenylindoline
m/z Relative Intensity (%) Assignment

195 Data not available [M]⁺ (Molecular Ion)

Interpretation:

The molecular weight of 2-phenylindoline is 195.26 g/mol .[1] Therefore, the mass spectrum is

expected to show a molecular ion peak ([M]⁺) at an m/z value of 195. The spectrum may also

show a smaller peak at m/z 196, corresponding to the [M+1]⁺ ion due to the natural abundance

of ¹³C. Depending on the ionization method used, fragmentation may occur. Common
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fragmentation pathways for indolines could involve the loss of the phenyl group or cleavage of

the five-membered ring, leading to fragment ions with lower m/z values. The analysis of these

fragmentation patterns can provide further confirmation of the structure.

Conclusion: A Consolidated Spectroscopic Profile
The collective analysis of NMR, IR, and mass spectrometry data provides a robust and

unequivocal confirmation of the chemical structure of 2-phenylindoline. While the specific

experimental data was not available in the provided search results, this guide has outlined the

expected spectral features based on the known structure of the molecule and standard

spectroscopic principles. For researchers and drug development professionals, a thorough

understanding of this spectroscopic data is fundamental for quality control, reaction monitoring,

and the rational design of new chemical entities based on the 2-phenylindoline scaffold. The

protocols and interpretive frameworks presented herein serve as a valuable resource for the

scientific community engaged in the study and application of this important heterocyclic

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1614884?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

